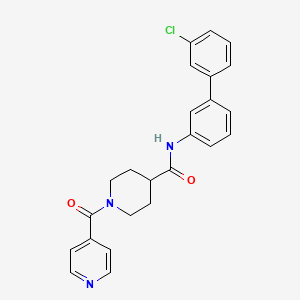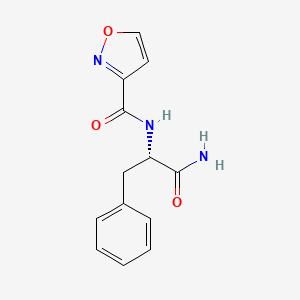
1,1-dimethyl-2,6-dipropylpiperidinium iodide
Übersicht
Beschreibung
1,1-dimethyl-2,6-dipropylpiperidinium iodide (DPP+) is a synthetic organic compound that is commonly used in scientific research as a membrane potential probe. It is a cationic dye that is able to penetrate cell membranes, allowing researchers to study the electrical properties of cells and tissues. DPP+ has been used in a variety of applications, including the study of ion channels, cell signaling, and drug discovery.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
The compound has been utilized in studies exploring its molecular structure. For instance, the structure of related compounds like trans-2,6-dimethallyl-1,1-dimethyl-1,2,3,6-tetrahydropyridinium iodide was determined through X-ray structural analysis. This compound was synthesized via reductive diallylation of pyridine with trimethallylborane in the presence of 2-propanol, indicating potential synthetic applications (Bubnov et al., 1997).
Corrosion Inhibition
Research has also been conducted on the use of similar compounds as corrosion inhibitors. For example, 1,1′-dimethyl-4,4′-dipyridinium di-iodide has been studied for its inhibitive action on stainless steel in acidic solutions. These studies have demonstrated the potential of such compounds in enhancing the passivation of steel and suppressing critical current, thus indicating their utility in corrosion protection applications (Obaid et al., 2017).
Pharmaceutical Synthesis
In the field of pharmaceutical synthesis, derivatives of 1,1-dimethyl-2,6-dipropylpiperidinium iodide have been explored. For instance, the efficient trapping of dimethylamine was key in the transamination of 1,1-dimethyl-4-oxopiperidinium iodide with tert-butylamine to produce 1-tert-butylpiperidin-4-one. This process highlights the compound's relevance in the synthesis of specific pharmaceutical intermediates (Amato et al., 2004).
Chemical Reactions and Properties
The compound and its derivatives have been used in various chemical reactions and studies of their properties. For example, 1,1,1-Trimethylhydrazinium iodide, related to this compound, has shown to be a highly reactive reagent for aromatic amination via vicarious nucleophilic substitution of hydrogen, indicatingits importance in synthetic organic chemistry (Pagoria et al., 1996).
Vibrational Spectroscopic Studies
Vibrational spectroscopic studies have been conducted on compounds structurally similar to this compound. For example, studies on hexakis(dimethyl sulfoxide)scandium(III) iodide provided insights into vibrational spectra and the effects of weak intermolecular interactions. Such studies contribute to our understanding of the behavior of similar ionic compounds in various states (Skripkin et al., 2004).
Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound have been used in methods for determining specific ions. For instance, a technique involving derivatization of iodine in the presence of 2,6-dimethylphenol was proposed for determining iodide, iodine, and iodate in aqueous solutions. This demonstrates the compound's potential utility in sensitive detection methods (Shin et al., 1996).
Fluorescence Studies
The fluorescence properties of related compounds, such as 1,1-dimethyl-1,4-dihydrodibenzo[b,h][1,6]naphthyridinium iodides, have been investigated for applications like DNA detection. Such studies reveal the potential of these compounds in biological and chemical sensing technologies (Okuma et al., 2017).
Eigenschaften
IUPAC Name |
1,1-dimethyl-2,6-dipropylpiperidin-1-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N.HI/c1-5-8-12-10-7-11-13(9-6-2)14(12,3)4;/h12-13H,5-11H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAVKKTXDCCHQE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCC([N+]1(C)C)CCC.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[2-(4-chloro-3-ethylphenoxy)ethoxy]quinoline](/img/structure/B5026470.png)
![3-(3,4-dichlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5026480.png)


![benzyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B5026498.png)
![1-benzyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5026503.png)


![2-{[(1-methylethylidene)amino]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B5026536.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5026541.png)
![11-chloro-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5026547.png)
![1-(4-bromophenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5026560.png)

![N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5026568.png)